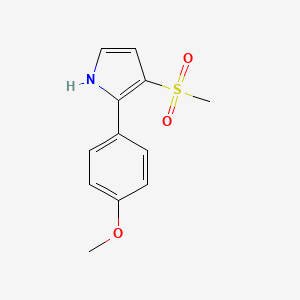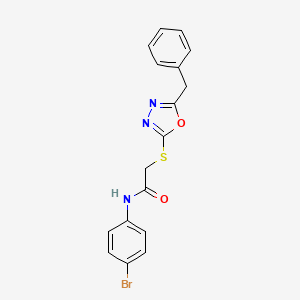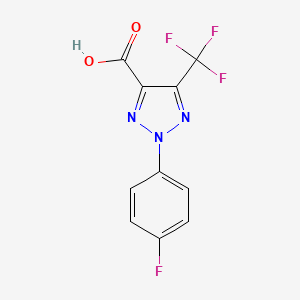
2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Méthoxyphényl)-3-(méthylsulfonyl)-1H-pyrrole est un composé organique qui appartient à la classe des pyrroles. Les pyrroles sont des composés organiques hétérocycliques aromatiques, caractérisés par une structure cyclique à cinq chaînons composée de quatre atomes de carbone et d'un atome d'azote.
Méthodes De Préparation
La synthèse du 2-(4-Méthoxyphényl)-3-(méthylsulfonyl)-1H-pyrrole peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 4-méthoxyphénylhydrazine avec un précurseur de pyrrole approprié en milieu acide. La réaction se déroule généralement par la formation d'une hydrazone intermédiaire, qui subit une cyclisation pour former le composé pyrrole désiré. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, la pression et les catalyseurs, afin d'obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le 2-(4-Méthoxyphényl)-3-(méthylsulfonyl)-1H-pyrrole subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution peuvent être réalisées à l'aide de réactifs électrophiles ou nucléophiles, en fonction du produit souhaité. Les principaux produits formés à partir de ces réactions comprennent des dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés dans différentes applications.
Applications De Recherche Scientifique
Le 2-(4-Méthoxyphényl)-3-(méthylsulfonyl)-1H-pyrrole a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme élément de base pour la synthèse de molécules plus complexes. En biologie, il a été étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes et anticancéreuses. En médecine, il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies. Dans l'industrie, il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de divers produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-Méthoxyphényl)-3-(méthylsulfonyl)-1H-pyrrole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Le 2-(4-Méthoxyphényl)-3-(méthylsulfonyl)-1H-pyrrole peut être comparé à d'autres composés similaires, tels que l'isocyanate de 2-méthoxyphényle et les méthylsulfonyl indole-benzimidazoles. Ces composés partagent certaines similitudes structurales mais diffèrent par leurs groupes fonctionnels et leurs propriétés chimiques globales.
Propriétés
Formule moléculaire |
C12H13NO3S |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C12H13NO3S/c1-16-10-5-3-9(4-6-10)12-11(7-8-13-12)17(2,14)15/h3-8,13H,1-2H3 |
Clé InChI |
VPBOXSNQXGBLCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=CN2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)


![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)


![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)

![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)

